
4-乙烯基苯甲酸
概览
描述
4-Vinylbenzoic acid is a compound that plays a significant role in organic synthesis, especially in the creation of polymers and small molecules with potential applications in materials science, medicinal chemistry, and catalysis. The interest in 4-Vinylbenzoic acid stems from its vinyl group, which offers versatile reactivity for various chemical transformations.
Synthesis Analysis
The synthesis of 4-Vinylbenzoic acid and related compounds often involves catalytic reactions, with ruthenium vinyl carbene intermediates playing a crucial role in enyne metathesis. This method allows for the efficient synthesis of metathesis-active complexes, showcasing the significance of vinyl carbene reactivity in the synthesis of vinyl-containing compounds (Diver, 2007).
Molecular Structure Analysis
The structure of 4-Vinylbenzoic acid is characterized by the presence of a vinyl group attached to the benzene ring of benzoic acid. This configuration impacts its reactivity and the type of chemical reactions it can undergo. Studies on similar compounds, like 4-bromobenzamide and their interactions with n-alkanediacarboxylic acids, have highlighted the importance of molecular structure in determining the properties and reactivity of such compounds (Tothadi, Joseph, & Desiraju, 2013).
Chemical Reactions and Properties
The vinyl group in 4-Vinylbenzoic acid allows for a range of chemical transformations, including polymerization reactions where it can act as a monomer to form polymeric materials. Recent literature emphasizes the synthesis and free radical (co)polymerization of phosphonate vinyl monomers, where the reactivity of the vinyl group plays a central role (David et al., 2012).
科研应用
生化应用:4-羟基苯甲酸(4-HBA)与4-乙烯基苯甲酸密切相关,是生产白藜芦醇、须弥酸、天麻酚、厦门霉素和香草醇等生物产品的中间体。这些化合物在食品、化妆品、药品和杀菌剂等领域具有潜在应用(Wang等,2018)。
聚合物科学:
- 活性4-乙烯基苯甲酸酯的可逆加成-断裂链转移(RAFT)聚合产生高度官能化的聚合物,具有精确的分子量控制和窄分布(Nilles & Théato,2009)。
- 聚(4-乙烯基苯甲酰氮)是一种新型异氰酸酯基聚合物,以其热力学稳定性和反应性而闻名,适用于各种应用(Klinger, Chang, & Théato, 2007)。
- 碱性4-(1-溴乙基)苯甲酸酯的热反应产生具有潜在应用价值的接枝共聚物(Inoki等,1996)。
化学合成和反应:
- 4-乙烯基苯甲酸晶体中的乙烯基团表现出独特的翻转运动,影响分子间相互作用,可能影响材料性质(Yasuda,Uekusa,& Ohashi,2003)。
- 银胶体表面上4-乙烯基苯甲酸的激光诱导光解吸研究揭示了该化合物在特定条件下的行为,这可能对材料科学和光动力学产生影响(Jang, Suh, & Moskovits, 1997)。
电化学和催化:
- 涉及硅钨酸盐和阳离子氧化还原聚合物的多层膜在4-氨基苯甲酸修饰电极上显示出在电催化应用中的潜力(Cheng, Liu, & Dong, 2000)。
氢键研究:关于不饱和羧酸与苯乙烯等共聚物的研究,包括4-乙烯基苯甲酸,为了解氢键形成提供了见解,这对于理解聚合物性质至关重要(Żak等,1974)。
Safety And Hazards
未来方向
性质
IUPAC Name |
4-ethenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQWEODKXLDORP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28391-39-1 | |
| Record name | Poly(4-vinylbenzoic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28391-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70148069 | |
| Record name | p-Vinylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Vinylbenzoic acid | |
CAS RN |
1075-49-6 | |
| Record name | 4-Vinylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1075-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Vinylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1075-49-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176003 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Vinylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-vinylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.777 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-VINYLBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBU4QT9N3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。


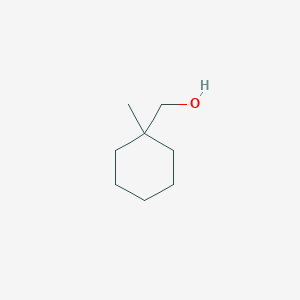
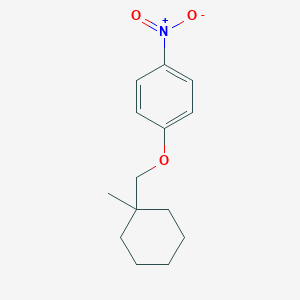
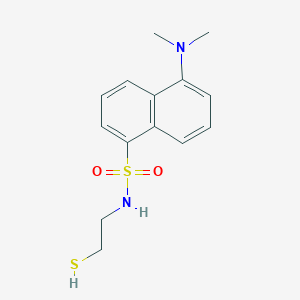
![2-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate](/img/structure/B14669.png)
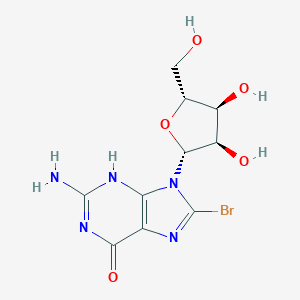
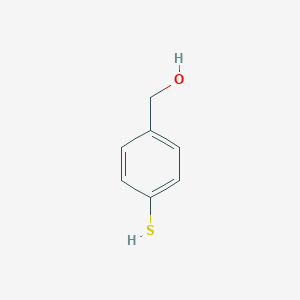
![3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14684.png)
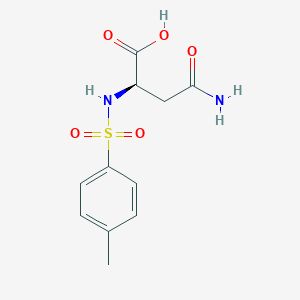
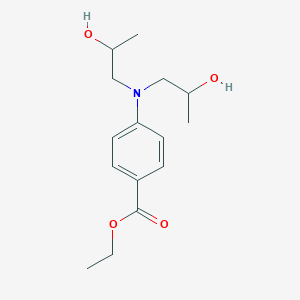
![3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B14690.png)
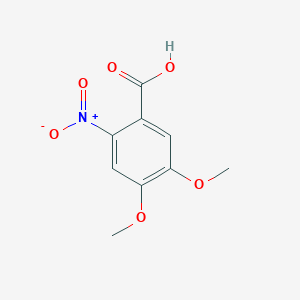
![N-methyl-N-[4-[methyl(nitroso)amino]phenyl]nitrous amide](/img/structure/B14694.png)
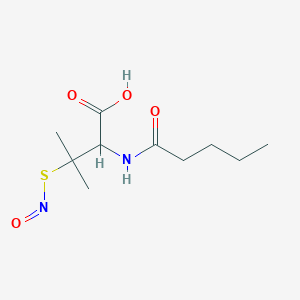
![2-Acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide](/img/structure/B14697.png)